molecular formula C12H14F5NO2 B12538079 4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol CAS No. 675589-36-3

4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol

Cat. No.: B12538079
CAS No.: 675589-36-3
M. Wt: 299.24 g/mol
InChI Key: IRWTYCDSOFNVEL-UHFFFAOYSA-N
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Description

4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a diol group and a propyl chain attached to an amino group, which is further substituted with a pentafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene-1,2-diol and 3-bromopropylamine.

    Nucleophilic Substitution: The 3-bromopropylamine undergoes nucleophilic substitution with 2,2,3,3,3-pentafluoropropylamine to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with benzene-1,2-diol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoropropyl acrylate
  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 2,3,3,3-Tetrafluoropropene

Uniqueness

4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

675589-36-3

Molecular Formula

C12H14F5NO2

Molecular Weight

299.24 g/mol

IUPAC Name

4-[3-(2,2,3,3,3-pentafluoropropylamino)propyl]benzene-1,2-diol

InChI

InChI=1S/C12H14F5NO2/c13-11(14,12(15,16)17)7-18-5-1-2-8-3-4-9(19)10(20)6-8/h3-4,6,18-20H,1-2,5,7H2

InChI Key

IRWTYCDSOFNVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCNCC(C(F)(F)F)(F)F)O)O

Origin of Product

United States

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